molecular formula C3H7NO2 B13753021 2-Nitropropane-1,1,1,3,3,3-D6

2-Nitropropane-1,1,1,3,3,3-D6

Cat. No.: B13753021
M. Wt: 95.13 g/mol
InChI Key: FGLBSLMDCBOPQK-WFGJKAKNSA-N
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Description

2-Nitropropane-1,1,1,3,3,3-D6 is a deuterated form of 2-nitropropane, where six hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It has the molecular formula C3HD6NO2 and a molecular weight of 95.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitropropane-1,1,1,3,3,3-D6 typically involves the nitration of deuterated propane. The reaction conditions often include the use of nitric acid and a catalyst under controlled temperature and pressure to ensure the selective nitration of the propane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the vapor-phase nitration of deuterated propane, which is then purified through distillation and other separation techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Nitropropane-1,1,1,3,3,3-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Nucleophiles: Such as hydroxide ions or amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroalkanes, while reduction can produce amines .

Scientific Research Applications

2-Nitropropane-1,1,1,3,3,3-D6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation of the compound into biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Nitropropane-1,1,1,3,3,3-D6 involves its interaction with various molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects directly but is used to trace and study the behavior of its non-deuterated counterpart in different systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C3H7NO2

Molecular Weight

95.13 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-nitropropane

InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i1D3,2D3

InChI Key

FGLBSLMDCBOPQK-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])[N+](=O)[O-]

Canonical SMILES

CC(C)[N+](=O)[O-]

Origin of Product

United States

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